1-[(4-methylbenzyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring followed by the introduction of the sulfonyl and phenylethyl groups. Common synthetic routes include:
Step 1: Formation of the piperidine ring through cyclization reactions.
Step 2: Introduction of the sulfonyl group via sulfonylation reactions using reagents like sulfonyl chlorides.
Step 3: Attachment of the phenylethyl group through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- 1-[(4-METHYLPHENYL)SULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(1-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H28N2O3S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-17-8-10-19(11-9-17)16-28(26,27)24-14-12-21(13-15-24)22(25)23-18(2)20-6-4-3-5-7-20/h3-11,18,21H,12-16H2,1-2H3,(H,23,25) |
InChI Key |
MHHJLHKRUIDVLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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